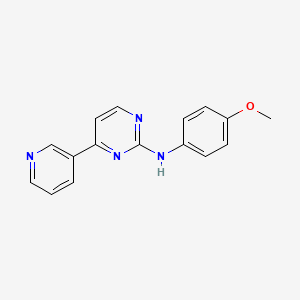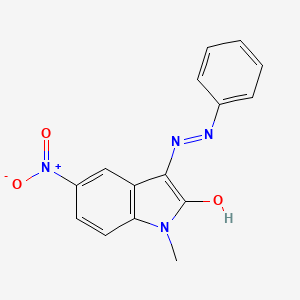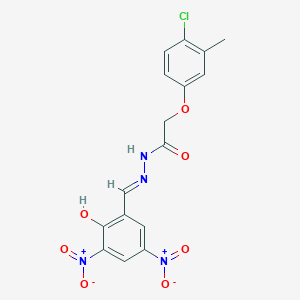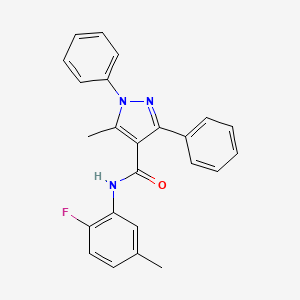
N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine, commonly known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of pyrimidine-based compounds and has been shown to exhibit potent antitumor activity in various cancer cell lines.
Wirkmechanismus
The mechanism of action of MP-10 involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is required for the synthesis of nucleotides, which are building blocks of DNA. By inhibiting DHFR, MP-10 disrupts the synthesis of nucleotides, leading to the inhibition of DNA synthesis and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit excellent pharmacokinetic properties, including good oral bioavailability and low toxicity. It has also been shown to be highly selective for cancer cells, with minimal effects on normal cells. In addition, MP-10 has been shown to exhibit synergistic effects when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MP-10 in lab experiments is its potent antitumor activity and excellent pharmacokinetic properties. However, one of the limitations of using MP-10 in lab experiments is its relatively complex synthesis method, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and development of MP-10. One of the directions is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to further investigate the mechanism of action of MP-10 and its potential targets in cancer cells. Additionally, more studies are needed to evaluate the safety and efficacy of MP-10 in preclinical and clinical trials. Finally, the potential of MP-10 for combination therapy with other chemotherapeutic agents should be explored further.
Conclusion:
In conclusion, MP-10 is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment. It exhibits potent antitumor activity, excellent pharmacokinetic properties, and has minimal effects on normal cells. Further research is needed to optimize the synthesis method, investigate the mechanism of action, evaluate the safety and efficacy in preclinical and clinical trials, and explore its potential for combination therapy. MP-10 has the potential to become a valuable addition to the arsenal of chemotherapeutic agents used in cancer treatment.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. MP-10 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-pyridin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-14-6-4-13(5-7-14)19-16-18-10-8-15(20-16)12-3-2-9-17-11-12/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGLDJCYQADWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559218 | |
| Record name | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
CAS RN |
112675-67-9 | |
| Record name | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6089340.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)

![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)
![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)


![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)
![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)


![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)